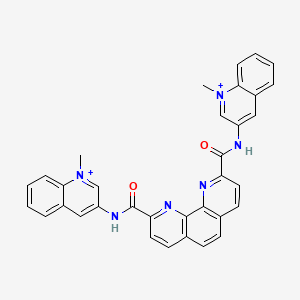
N2,N9-Bis(1-Methylquinolin-3-Yl)-1,10-Phenanthroline-2,9-Dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phen-DC3 is a chemical compound known for its high affinity and selectivity towards G-quadruplex DNA structures. G-quadruplexes are four-stranded DNA structures that play crucial roles in various biological processes, including the regulation of gene expression and the maintenance of telomeres. Phen-DC3 has gained significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can stabilize G-quadruplex structures and inhibit the activity of certain enzymes involved in DNA replication and repair .
Preparation Methods
Phen-DC3 is synthesized through a multi-step process involving the derivatization of phenanthroline-dicarboxamide. The synthetic route typically includes the following steps:
Formation of the phenanthroline core: This involves the cyclization of appropriate precursors to form the phenanthroline ring system.
Introduction of carboxamide groups: The phenanthroline core is then functionalized with carboxamide groups through amide bond formation reactions.
Derivatization with bisquinolinium groups:
Chemical Reactions Analysis
Phen-DC3 primarily undergoes interactions with G-quadruplex DNA structures rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to G-quadruplexes through stacking interactions and hydrogen bonding, stabilizing these structures and preventing their unfolding. Common reagents and conditions used in studies involving Phen-DC3 include potassium chloride (KCl) solutions, which promote the formation of G-quadruplex structures, and various spectroscopic techniques to monitor binding and stabilization .
Scientific Research Applications
Phen-DC3 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the formation and stabilization of G-quadruplex structures in vitro and in cells.
Biology: Employed to investigate the role of G-quadruplexes in gene regulation, telomere maintenance, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to stabilize G-quadruplexes and inhibit the activity of enzymes like telomerase.
Mechanism of Action
Phen-DC3 exerts its effects by binding to G-quadruplex DNA structures and stabilizing them. The compound intercalates between the guanine quartets of the G-quadruplex, forming strong stacking interactions and hydrogen bonds. This stabilization prevents the unfolding of G-quadruplexes and inhibits the activity of enzymes like telomerase, which are involved in DNA replication and repair. By stabilizing G-quadruplexes, Phen-DC3 can interfere with the replication of cancer cells and potentially inhibit tumor growth .
Comparison with Similar Compounds
Phen-DC3 is unique among G-quadruplex stabilizers due to its high affinity and selectivity for G-quadruplex structures. Similar compounds include:
Phen-DC1: Another bisquinolinium-derivatized phenanthroline-dicarboxamide with similar G-quadruplex binding properties.
BRACO-19: A triazole-based compound that also stabilizes G-quadruplex structures but with different binding characteristics.
Phen-DC3 stands out due to its superior binding affinity and selectivity, making it a valuable tool for studying G-quadruplex biology and developing potential therapeutic applications.
Properties
Molecular Formula |
C34H26N6O2+2 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C34H24N6O2/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26/h3-20H,1-2H3/p+2 |
InChI Key |
CTOLNXAGCUTHBW-UHFFFAOYSA-P |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



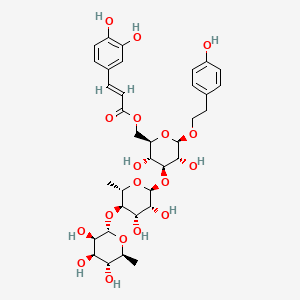


![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
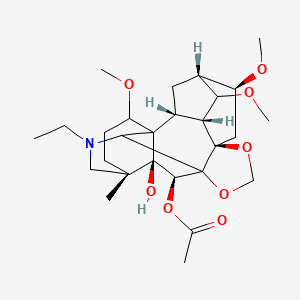
![Tert-butyl [4-(2-amino[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl]carbamate](/img/structure/B11935201.png)
![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)
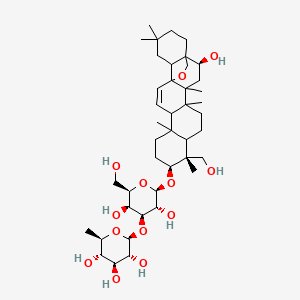
![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)

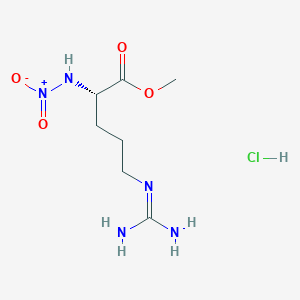
![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11935250.png)
